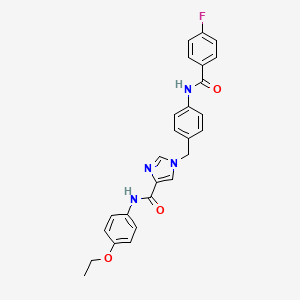

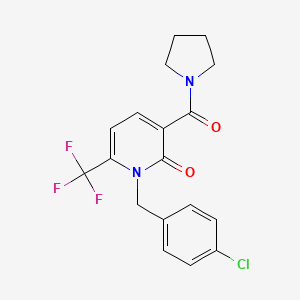

![molecular formula C20H22F2N2O5S2 B2596476 8-((2,5-二氟苯基)磺酰基)-4-甲苯磺酰基-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 898424-95-8](/img/structure/B2596476.png)

8-((2,5-二氟苯基)磺酰基)-4-甲苯磺酰基-1-氧杂-4,8-二氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C19H20F2N2O5S2. It has an average mass of 458.499 Da and a monoisotopic mass of 458.078156 Da .

Synthesis Analysis

The synthesis of similar compounds, such as difluoroalkylated 2-azaspiro[4.5]decane derivatives, has been achieved via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides . Another method involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[4.5]decane core, which is a bicyclic structure formed by two rings linked by one carbon atom .Chemical Reactions Analysis

The synthesis of related compounds involves reactions such as copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .科学研究应用

合成和结构分析

- 含硫杂环的研究,包括螺吡啶三酮和硫代氧吡啶二酮,涉及合成与目标化合物在结构上相关的复杂分子。这些研究专注于开发新的合成路线和了解这些化合物的化学行为 (Reddy 等,2001)。类似地,基于环己烷-5-螺茚满酮衍生物的超分子排列的研究探讨了分子结构和晶体结构之间的关系,突出了取代基在确定化合物性质中的重要性 (Graus 等,2010)。

材料科学应用

- 已合成含有芴基团的磺化嵌段共聚物用于燃料电池应用。该研究强调了特定结构元素在增强质子传导率和机械性能中的作用,表明相关化合物在能源技术中的潜在应用 (Bae 等,2009)。

药理活性

- 已探索合成新型 8-氨基-3-[2-(4-氟苯氧基)乙基]-1,3-二氮杂螺[4.5]癸烷-2,4-二酮衍生物的抗惊厥活性。这项研究展示了结构相关化合物在开发新治疗剂中的潜力 (Madaiah 等,2012)。

环境研究

- 已广泛研究全氟烷基化学品对环境的影响,这些化学品与目标化合物具有一些结构相似性。这些研究提供了对这些化合物的持久性和潜在健康影响的见解,强调了了解它们在环境中的行为的重要性 (Calafat 等,2007)。

作用机制

Please consult with a healthcare professional or a researcher for more specific and detailed information about this compound. They might have access to more specialized databases or unpublished data. If this is for research purposes, consider reaching out to the supplier or manufacturer of the compound for more information .

属性

IUPAC Name |

8-(2,5-difluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O5S2/c1-15-2-5-17(6-3-15)30(25,26)24-12-13-29-20(24)8-10-23(11-9-20)31(27,28)19-14-16(21)4-7-18(19)22/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWSMDJJUBTNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

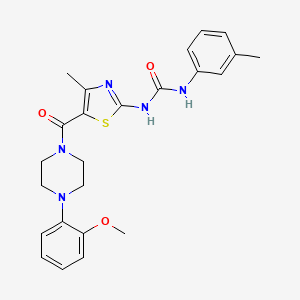

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2596398.png)

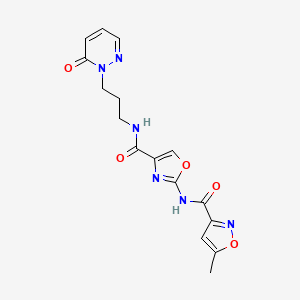

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

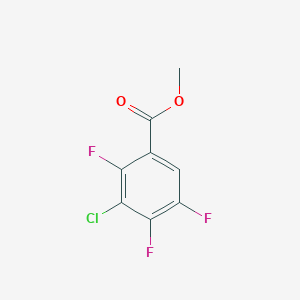

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2596406.png)

![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)

![2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2596413.png)

![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride](/img/structure/B2596416.png)